molecular formula C71H127N25O15 B572608 KR-12 (human) CAS No. 1218951-51-9

KR-12 (human)

Número de catálogo B572608
Número CAS: 1218951-51-9
Peso molecular: 1570.957
Clave InChI: DWPIYOBYHJUPAG-ZFXZXRHDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KR-12 is the smallest peptide of LL-37 retaining antibacterial activity . It is composed of 18-29 amino acid residues of LL-37 . KR-12 displays a selective toxic effect on bacteria but not on human cells . It may be used as a template for developing novel antimicrobial agents of therapeutic use .


Synthesis Analysis

KR-12 maintains the antimicrobial activity of LL-37 and has low toxicity against human cells . The three-dimensional structure of KR-12 analog (KR-12-pa) was determined by solution NMR spectroscopy . In another study, two myristoylated derivatives of KR-12, Myr-KR-12N and Myr-KR-12C, were synthesized. These derivatives can spontaneously form nanoparticles when mixed with deionized water .


Molecular Structure Analysis

The NMR structure of KR-12-pa revealed a nearly perfect amphipathic α-helical structure composed of multiple hydrophobic and positively charged residues . This structure is maintained in the new cross-linked cyclic form .


Chemical Reactions Analysis

By combining peptide stabilization strategies (dimerization, backbone cyclization, and cross-linking via a disulfide bond), KR-12 can be engineered into a potent antimicrobial peptide drug lead .


Physical And Chemical Properties Analysis

The computed parameters of KR-12 include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity (GRAVY) .

Aplicaciones Científicas De Investigación

  • KR-12 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) through the activation of BMP/SMAD signaling. This suggests its potential use in treating bone-related diseases, such as osteomyelitis (Li et al., 2018).

  • KR-12 analogs, designed for antimicrobial activity and low toxicity to human cells, have potential as cosmetic preservatives. Their strong antimicrobial activity and low cytotoxicity make them suitable for use in cosmetic formulations (Yun, Min, & Lee, 2020).

  • Variants of the self-assembling peptide KLD-12, which show rapid fracture healing and antimicrobial properties, indicate its utility in preventing secondary infections in tissue engineering applications (Tripathi et al., 2015).

  • The structural location of basic amino acids in KR-12 plays a significant role in its antimicrobial activity. This insight is important for designing new antimicrobials to combat superbugs (Mishra et al., 2013).

  • Another KR-12 analog, KR-12-a6, also promotes osteogenic differentiation of HBMSCs via BMP/SMAD signaling, suggesting its potential in bone regeneration therapies (Fu et al., 2019).

  • Covalent immobilization of KR-12 on titanium surfaces shows potential for decreasing infection and promoting osteogenic differentiation in bone-implant integrations (Nie et al., 2016).

  • Short analogs of KR-12, such as KR-12-a5, have been found to possess both antimicrobial and anti-inflammatory activities, making them potential candidates for treating antibiotic-resistant infections (Kim, Rajasekaran, & Shin, 2017).

Safety And Hazards

KR-12 has low toxicity against human cells . Toxicological assessments revealed that neither Myr-KR-12N nor Myr-KR-12C nanobiotics induced meaningful hemolysis or caused damage to the liver and kidneys .

Direcciones Futuras

The current work demonstrates that by combining peptide stabilization strategies, KR-12 can be engineered into a potent antimicrobial peptide drug lead with potential utility in a therapeutic context . This addresses the critical need for effective solutions to combat Gram-negative sepsis, a pressing global medical challenge .

Propiedades

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIYOBYHJUPAG-ZFXZXRHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H127N25O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KR-12 (human)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.